molecular formula C27H21ClN2O3 B282269 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B282269
M. Wt: 456.9 g/mol
InChI Key: HSKYZIRRDMEQNQ-BZZOAKBMSA-N
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Description

4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a hydroxy group, an indole moiety, and a pyrrolone ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound.

    Introduction of the Indole Moiety: The indole group can be introduced via a Friedel-Crafts acylation reaction using indole and an appropriate acyl chloride.

    Attachment of the Chlorophenyl Group: This step can be accomplished through a nucleophilic substitution reaction where a chlorophenyl carbonyl chloride reacts with the intermediate compound.

    Hydroxylation: The hydroxy group can be introduced through a selective oxidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols or amines under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind with high affinity to various receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indomethacin and tryptophan share the indole moiety and exhibit similar biological activities.

    Pyrrolone Derivatives: Compounds like pyrrolidone and its derivatives have structural similarities and are used in various industrial applications.

Uniqueness

4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C27H21ClN2O3

Molecular Weight

456.9 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H21ClN2O3/c28-20-12-10-18(11-13-20)25(31)23-24(17-6-2-1-3-7-17)30(27(33)26(23)32)15-14-19-16-29-22-9-5-4-8-21(19)22/h1-13,16,24,29,31H,14-15H2/b25-23-

InChI Key

HSKYZIRRDMEQNQ-BZZOAKBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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